N-tert-butylnaphthalene-2-carboxamide

Übersicht

Beschreibung

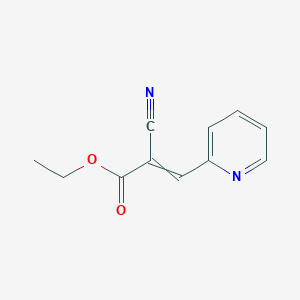

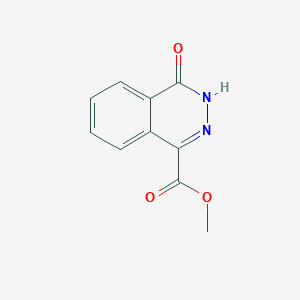

N-tert-butylnaphthalene-2-carboxamide is a chemical compound with the CAS Number: 82740-58-7 and a linear formula of C15H17NO . It is used in scientific research and possesses versatile properties that make it applicable in various fields such as organic synthesis, drug development, and material science.

Molecular Structure Analysis

The molecular formula of N-tert-butylnaphthalene-2-carboxamide is C15H17NO . Its molecular weight is 227.3 . More detailed structural information or a 3D model is not provided in the available resources.Chemical Reactions Analysis

Specific chemical reactions involving N-tert-butylnaphthalene-2-carboxamide are not mentioned in the available resources . Its use in organic synthesis suggests that it may participate in various chemical reactions, but further details would require specific study or experimentation.Physical And Chemical Properties Analysis

Detailed physical and chemical properties of N-tert-butylnaphthalene-2-carboxamide, such as its density, melting point, and boiling point, are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“N-tert-butylnaphthalene-2-carboxamide” is used in organic synthesis . It’s involved in the synthesis of a series of N-tert-butyl amides via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 .

Drug Development

The N-tert-butyl amide group, which includes “N-tert-butylnaphthalene-2-carboxamide”, is found in many drugs . For example, it’s present in finasteride, which is used to treat benign prostatic hyperplasia .

HIV Treatment

“N-tert-butylnaphthalene-2-carboxamide” is also related to the development of HIV treatment drugs . Nelfinavir, a protease inhibitor that contains the N-tert-butyl amide group, has been developed as a component in the treatment of HIV .

Neuroprotective Therapy

Another application of “N-tert-butylnaphthalene-2-carboxamide” is in neuroprotective therapy . CPI-1189, which contains the N-tert-butyl amide group and has antioxidant properties, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .

Material Science

“N-tert-butylnaphthalene-2-carboxamide” possesses versatile properties that make it applicable in various fields such as material science. However, the specific applications in this field are not detailed in the sources.

Chemical Research

This compound is also used in chemical research due to its unique properties. It’s often used as a starting material or intermediate in the synthesis of other complex molecules.

Safety And Hazards

While specific safety and hazard information for N-tert-butylnaphthalene-2-carboxamide is not provided in the available resources , it is generally advisable to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

Zukünftige Richtungen

The future directions of research involving N-tert-butylnaphthalene-2-carboxamide are not specified in the available resources . Given its use in scientific research and various fields such as organic synthesis, drug development, and material science, it is likely that future research will continue to explore its properties and potential applications.

Relevant Papers The available resources do not provide specific peer-reviewed papers related to N-tert-butylnaphthalene-2-carboxamide . For a more comprehensive analysis, a thorough literature search in scientific databases would be required.

Eigenschaften

IUPAC Name |

N-tert-butylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUOLOZPACRWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349881 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butylnaphthalene-2-carboxamide | |

CAS RN |

82740-58-7 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)

![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)

![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)